Welcome to the BenchChem Online Store!
molecular formula C13H23N3O2 B8476263 tert-Butyl 1-(2-cyanoethyl)piperidin-4-ylcarbamate

tert-Butyl 1-(2-cyanoethyl)piperidin-4-ylcarbamate

Cat. No. B8476263
M. Wt: 253.34 g/mol
InChI Key: WKAZQNRXLFFUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07723333B2

Procedure details

TFA (1.21 g, 10.62 mmol) was added to a solution of tert-butyl [1-(2-cyanoethyl)piperidin-4-yl]carbamate (0.27 g, 1.06 mmol) in DCM (11 mL), and the mixture was stirred at rt for 2 h. The mixture was evaporated and the product was used without any further purification.
Name
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[C:8]([CH2:10][CH2:11][N:12]1[CH2:17][CH2:16][CH:15]([NH:18]C(=O)OC(C)(C)C)[CH2:14][CH2:13]1)#[N:9]>C(Cl)Cl>[NH2:18][CH:15]1[CH2:16][CH2:17][N:12]([CH2:11][CH2:10][C:8]#[N:9])[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0.27 g
Type
reactant
Smiles
C(#N)CCN1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the product was used without any further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1CCN(CC1)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.